molecular formula C13H10N2O3 B2748571 3-Hydroxy-2-(1-methylpyrazol-4-yl)chromen-4-one CAS No. 1174874-54-4

3-Hydroxy-2-(1-methylpyrazol-4-yl)chromen-4-one

Cat. No. B2748571
CAS RN: 1174874-54-4
M. Wt: 242.234
InChI Key: ANADSWHGHPCJJL-UHFFFAOYSA-N
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Description

Chromanone or Chroman-4-one is a significant and interesting heterobicyclic compound that acts as a building block in medicinal chemistry for isolation, designing, and synthesis of novel lead compounds . It is structurally similar to chromone, with the absence of a double bond between C-2 and C-3 . This compound exhibits significant variations in biological activities .


Molecular Structure Analysis

Chroman-4-one is a fusion of benzene nucleus (ring A) with dihydropyran (ring B) which relates to chromane, chromene, chromone, and chromenone . The absence of C2-C3 double bond of chroman-4-one skeleton makes a minor difference from chromone and is associated with diverse biological activities .


Chemical Reactions Analysis

The chroman-4-one framework is a significant structural entity that belongs to the class of oxygen-containing heterocycles . It acts as a major building block in a large class of medicinal compounds, and synthetic compounds exhibit a broad variety of remarkable biological and pharmaceutical activities .


Physical And Chemical Properties Analysis

The optical absorption properties and fluorescence properties of 3-hydroxy-2- (thiophen-2-yl)chromen-4-one were simulated by the time-dependent density functional theory (TDDFT) method . The experimental absorption spectrum and fluorescence spectrum were reproduced well by the calculated vertical excitation energies .

Scientific Research Applications

Anticancer Activity

The compound’s cytotoxic potential has been investigated extensively. Researchers synthesized novel derivatives of this chromenone and evaluated their in vitro cell viability against human breast cancer cell lines (MCF-7). Several derivatives demonstrated promising cytotoxic activity, with IC50 values comparable to or better than the standard drug cisplatin . Further studies could explore its mechanism of action and potential for targeted cancer therapy.

Enzyme Inhibition

Exploring its interaction with specific enzymes (such as kinases or proteases) could lead to the development of enzyme inhibitors for therapeutic purposes.

If you’d like more details on any specific application or additional fields, feel free to ask

Mechanism of Action

Chroman-4-one analogs such as 6-hydroxy-2-(3-hydroxyphenyl) chroman-4-one, 6-hydroxy-2-(4-hydroxyphenyl) chroman-4-one, and 2-(3,4-dihydroxyphenyl)-6-hydroxychroman-4-one have displayed antiparasitic activity by targeting pteridine reductase-1 and showed significant inhibition against T. brucei and L. infantum .

Future Directions

Considering the versatility of chromanone, more studies are required to provide the most effective and cost-effective methods to synthesize novel chromanone analogs . This will give leads to the chemistry community and pave the way for the development of new drugs with diverse biological activities .

properties

IUPAC Name

3-hydroxy-2-(1-methylpyrazol-4-yl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O3/c1-15-7-8(6-14-15)13-12(17)11(16)9-4-2-3-5-10(9)18-13/h2-7,17H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANADSWHGHPCJJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=C(C(=O)C3=CC=CC=C3O2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-hydroxy-2-(1-methyl-1H-pyrazol-4-yl)-4H-chromen-4-one

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